molecular formula C9H9BrClN3 B8188018 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride

Cat. No.: B8188018
M. Wt: 274.54 g/mol
InChI Key: KBYAXFNEZSXPJI-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is an organic compound that falls under the category of brominated phenylhydrazines. It is a colorless solid that dissolves in water, alcohols, and ethers. This compound is valuable in the creation of various organic compounds and finds widespread use in diverse scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride involves the generation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then participates in nucleophilic substitution reactions, leading to the formation of novel organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Bromo-2-nitrophenylhydrazine
  • 4-Bromo-2-hydroxybenzaldehyde

Uniqueness

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other brominated phenylhydrazines. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAXFNEZSXPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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